molecular formula C37H46N4O B1250598 analogue 24 [PMID: 11551758]

analogue 24 [PMID: 11551758]

Cat. No.: B1250598
M. Wt: 562.8 g/mol
InChI Key: GGVFLXSCFPVLMS-WPCLDFDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IN-3, also known as AMPK-IN-3, is a potent and selective inhibitor of AMP-activated protein kinase (AMPK). This compound has shown significant potential in scientific research, particularly in the study of cancer. It is known for its ability to inhibit AMPK without affecting cell viability or causing significant cytotoxicity in K562 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IN-3 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques.

Industrial Production Methods

Industrial production of IN-3 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

IN-3 undergoes various chemical reactions, including:

    Oxidation: IN-3 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert IN-3 into reduced forms.

    Substitution: IN-3 can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of IN-3.

Scientific Research Applications

IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of AMPK and its effects on cellular metabolism.

    Biology: Investigated for its role in regulating cellular energy homeostasis and metabolic pathways.

    Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in targeting cancer cell metabolism.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting AMPK.

Mechanism of Action

IN-3 exerts its effects by selectively inhibiting AMPK. The inhibition of AMPK affects various molecular targets and pathways involved in cellular energy regulation. By inhibiting AMPK, IN-3 can modulate metabolic pathways, leading to changes in cellular energy homeostasis and potentially affecting cancer cell growth and survival .

Comparison with Similar Compounds

Properties

Molecular Formula

C37H46N4O

Molecular Weight

562.8 g/mol

IUPAC Name

1-(2-azabicyclo[2.2.2]octan-2-yl)-2-[2-(3,5-dimethylphenyl)-3-[(2S)-1-(2-pyridin-4-ylethylamino)propan-2-yl]-1H-indol-5-yl]-2-methylpropan-1-one

InChI

InChI=1S/C37H46N4O/c1-24-18-25(2)20-29(19-24)35-34(26(3)22-39-17-14-27-12-15-38-16-13-27)32-21-30(8-11-33(32)40-35)37(4,5)36(42)41-23-28-6-9-31(41)10-7-28/h8,11-13,15-16,18-21,26,28,31,39-40H,6-7,9-10,14,17,22-23H2,1-5H3/t26-,28?,31?/m1/s1

InChI Key

GGVFLXSCFPVLMS-WPCLDFDBSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)C2=C(C3=C(N2)C=CC(=C3)C(C)(C)C(=O)N4CC5CCC4CC5)[C@H](C)CNCCC6=CC=NC=C6)C

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(C3=C(N2)C=CC(=C3)C(C)(C)C(=O)N4CC5CCC4CC5)C(C)CNCCC6=CC=NC=C6)C

Synonyms

(2S)-2-(5-(2-(2-azabicyclo(2.2.2)oct-2-yl)-1,1-dimethyl-2-oxoethyl)-2-(3,5-dimethylphenyl)-1H-indol-3-yl)-N-(2-pyridin-4-ylethyl)propan-1-amine
IN3 compound

Origin of Product

United States

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